2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chloropyridazine moiety attached to a hydrazinylidene group, which is further connected to a phenol group. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol typically involves the condensation reaction between 6-chloropyridazine-3-carbaldehyde and 2-hydrazinylphenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. Additionally, the compound’s hydrazone linkage allows it to participate in redox reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol: Similar structure with a methoxy group on the phenol ring.
2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol: Similar structure with an additional chlorine atom on the phenol ring.
Uniqueness
2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol is unique due to its specific combination of a chloropyridazine moiety and a hydrazinylidene linkage, which imparts distinct chemical reactivity and biological activity. The presence of the phenol group further enhances its versatility in various applications.
Properties
Molecular Formula |
C11H9ClN4O |
---|---|
Molecular Weight |
248.67 g/mol |
IUPAC Name |
2-[(Z)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)/b13-7- |
InChI Key |
NDNNYDRNWPISJA-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NN=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.